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The following table consolidates the key efficacy and safety results from the in-trial and post-trial follow-up

periods of the REVEAL study.

Outcome Measure
In-Trial Period
(Median 4.1 Years)

Extended Follow-up
(Median 2.2 Years)

Overall Follow-up
(Median 6.3 Years)

Primary Endpoint: Major
Coronary Events [1] [2]

Coronary death, MI, or
coronary revascularization

9% reduction (RR
0.91; 95% CI 0.85-

0.97; p=0.004) [1]

20% reduction (RR
0.80; 95% CI 0.71-

0.90; p<0.001) [2]

12% reduction (RR
0.88; 95% CI 0.82-

0.94; p<0.001) [2]

Key Secondary
Endpoints [1]

Myocardial Infarction (MI) 4.4% vs. 5.1%

(p=0.007)

Information not

available in search
results

Information not

available in search
results

Coronary Death 2.5% vs. 2.8%
(p=0.25)

Information not
available in search

results

Information not
available in search

results
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Outcome Measure
In-Trial Period
(Median 4.1 Years)

Extended Follow-up
(Median 2.2 Years)

Overall Follow-up
(Median 6.3 Years)

Coronary

Revascularization

6.4% vs. 7.1%

(p=0.005) [2]

Information not

available in search
results

Information not

available in search
results

Safety Endpoints [1] [2]

Cancer No significant

difference

No significant

difference

No significant

difference

Non-vascular mortality No significant

difference

No significant

difference

No significant

difference

New-onset Diabetes 5.3% vs. 6.0% (rate

ratio 0.89; p=0.05) [1]

Information not

available in search
results

Information not

available in search
results

Trial Design Synopsis (REVEAL) [1]

Objective: To evaluate if anacetrapib reduces major coronary events compared to placebo in

patients with established atherosclerotic vascular disease.
Population: 30,449 patients aged ≥50 years with a history of MI, cerebrovascular disease, peripheral

artery disease, or diabetes with symptomatic coronary heart disease.
Treatment Regimen: Patients were randomized to receive anacetrapib 100 mg daily or matching

placebo, in addition to background open-label atorvastatin therapy.
Key Lipid Levels at Baseline: Mean LDL cholesterol was 61 mg/dL, and mean HDL cholesterol was

40 mg/dL.

Detailed Methodologies from Key Experiments

For researchers, understanding the experimental design and biomarker analysis is critical. Below are the

methodologies for the clinical outcomes trial and supporting mechanistic studies.

1. Clinical Outcomes Trial (REVEAL) Design [1] [2]
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Randomization & Blinding: A randomized, parallel, double-blind, placebo-controlled design was

used. Participants, investigators, and outcomes assessors were blinded to treatment allocation
throughout the in-trial and post-trial follow-up periods.

Follow-up Procedure: During the in-trial period, follow-up visits were scheduled at 2 months, 6
months, and every 6 months thereafter. Information on serious adverse events and study outcomes

was collected. After the trial treatment was stopped, post-trial follow-up was conducted via telephone
interviews or medical record reviews every 6 months.

Endpoint Adjudication: Reports of myocardial infarction, coronary revascularization, stroke, cancer,
and death were centrally adjudicated by clinicians blinded to treatment allocation using pre-specified

definitions.

2. Supporting Mechanistic & Lipid Metabolism Studies [3] [4]

Lipoprotein Kinetic Studies: Stable isotope techniques were used to trace the production and

catabolism of individual lipoproteins. For ApoB-containing lipoproteins, fractional catabolic rates were
measured. For ApoA-I (a major component of HDL), production and fractional catabolic rates were

determined.
Cholesterol Efflux Capacity: The ability of serum or HDL from treated patients to promote

cholesterol efflux from cultured macrophages (e.g., via the ABCA1 transporter pathway) was
measured ex vivo.

Atomic-Level Mechanism Research: Molecular dynamics simulations and molecular docking
calculations were used to identify the primary binding site of anacetrapib within CETP's hydrophobic

tunnel and to model its inhibitory mechanism [5].

The workflow of the REVEAL trial, from patient enrollment to final analysis, is summarized in the diagram

below.
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Patient Population Screening
(N=30,449 with ASCVD)

Randomization
(1:1 to Anacetrapib or Placebo)

Background Therapy
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In-Trial Active Treatment
(Median 4.1 years)
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Adjudicated
Outcomes

Post-Trial Follow-up
(Median 2.2 years, Blinded)

Long-Term Combined Analysis
(Median 6.3 years)
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Comparative Context with Other CETP Inhibitors
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The development of CETP inhibitors has seen both setbacks and progress. Anacetrapib's success is best

understood in the context of its predecessors.

Compound-Specific Effects: Earlier CETP inhibitors like torcetrapib were associated with off-
target toxicity, including increased blood pressure and mortality, which were likely not related to

CETP inhibition itself [6] [4]. Dalcetrapib showed only modest HDL-C elevation and no clinical
benefit, while evacetrapib, despite potent lipid effects, was terminated for futility [6] [4].

Anacetrapib's Differentiated Profile: In contrast to torcetrapib, anacetrapib did not cause
significant off-target increases in blood pressure or adverse events [1] [4]. The REVEAL trial

demonstrated that robust, on-target CETP inhibition with a favorable compound can reduce
cardiovascular risk [6].

Interpretation of Validation Data

Mechanism of Benefit: The cardiovascular benefit of anacetrapib is attributed to its cumulative lipid-
modifying effects, including significant reductions in LDL cholesterol and Apolipoprotein B, and a

reduction in Lipoprotein(a), rather than solely through the elevation of HDL-C [6] [3].
Delayed Emergence of Benefit: The clinical benefit of anacetrapib emerged after 2-3 years of

treatment and increased with longer follow-up. This underscores the importance of prolonged
treatment and follow-up in cardiovascular outcomes trials for lipid-modifying agents [1] [2].

Target Validation: Mendelian randomization studies suggest that genetic variants mimicking lifetime
CETP inhibition are associated with a lower risk of coronary heart disease. This provides strong

genetic evidence that the failure of earlier CETP inhibitors was due to compound-specific issues,
not a failure of the CETP target itself [6].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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